An In-depth Technical Guide to the Chemical Properties of Butyric-3,3-D2 Acid
An In-depth Technical Guide to the Chemical Properties of Butyric-3,3-D2 Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and physical properties of Butyric-3,3-D2 acid. Given the limited availability of data specific to this deuterated compound, information for its non-deuterated counterpart, butyric acid, is included for comparative purposes where relevant. This document also outlines general experimental protocols and analytical considerations for working with deuterated carboxylic acids.
Core Chemical Properties
Butyric-3,3-D2 acid is an isotopically labeled form of butyric acid, a short-chain fatty acid. The presence of two deuterium atoms at the C-3 position makes it a valuable tool in metabolic research and mechanistic studies.
Quantitative Data Summary
A summary of the available quantitative data for Butyric-3,3-D2 acid and its non-deuterated form is presented in Table 1. It is important to note that much of the detailed physical property data is only available for butyric acid.
| Property | Butyric-3,3-D2 Acid Value | Butyric Acid Value |
| Molecular Formula | C₄H₆D₂O₂ | C₄H₈O₂ |
| Molecular Weight | 90.117 g/mol [1][2] | 88.11 g/mol |
| CAS Number | 64833-96-1[1][3] | 107-92-6 |
| Appearance | Colourless liquid[1][2] | Colorless oily liquid |
| Melting Point | Data not available | -7.9 °C |
| Boiling Point | Data not available | 163.5 °C |
| Density | Data not available | 0.964 g/cm³ at 20 °C |
| pKa | Data not available | ~4.82 |
| Solubility in Water | Data not available | Miscible |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR spectroscopy, the signal corresponding to the protons at the C-3 position would be absent for Butyric-3,3-D2 acid. The adjacent C-2 and C-4 protons, which would typically show splitting from the C-3 protons in butyric acid, would exhibit a simplified splitting pattern. A ²H (Deuterium) NMR spectrum would show a signal corresponding to the deuterium atoms at the C-3 position.
¹H NMR Data for Butyric Acid (CDCl₃, 300 MHz):
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~11.5 ppm (s, 1H): Carboxylic acid proton (-COOH)
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~2.35 ppm (t, 2H): Protons on C-2 (-CH₂-COOH)
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~1.65 ppm (sextet, 2H): Protons on C-3 (-CH₂-CH₂-COOH)
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~0.95 ppm (t, 3H): Protons on C-4 (CH₃-)
Mass Spectrometry (MS)
The mass spectrum of Butyric-3,3-D2 acid would show a molecular ion peak (M+) at m/z 90, reflecting the increased mass due to the two deuterium atoms. The fragmentation pattern would also differ from that of butyric acid, with fragments containing the C-3 position showing a corresponding mass shift.
Mass Spectrum Data for Butyric Acid (Electron Ionization):
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m/z 88: Molecular ion [M]⁺
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m/z 60: [CH₃CH₂COOH]⁺ (McLafferty rearrangement)
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m/z 45: [COOH]⁺
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m/z 43: [CH₃CH₂CH₂]⁺
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m/z 29: [CH₃CH₂]⁺
Infrared (IR) Spectroscopy
The C-D stretching vibrations in Butyric-3,3-D2 acid are expected to appear at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹) in butyric acid. The other characteristic peaks, such as the C=O stretch of the carboxylic acid, would remain largely unaffected.
IR Data for Butyric Acid (Liquid Film):
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~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid
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~2970, 2940, 2880 cm⁻¹: C-H stretches
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~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid
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~1410 cm⁻¹: O-H bend
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~1210 cm⁻¹: C-O stretch
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of Butyric-3,3-D2 acid are not widely published. However, general methods for the deuteration of carboxylic acids can be adapted.
General Synthesis Protocol for Deuterated Carboxylic Acids
One common method involves the exchange of α-protons to a carbonyl group in the presence of a strong base and a deuterium source, followed by appropriate workup. A representative protocol is outlined below.
Workflow for Synthesis of a Deuterated Carboxylic Acid
A general workflow for the synthesis of a deuterated carboxylic acid.
General Analytical Protocol
The analysis of Butyric-3,3-D2 acid would typically involve a combination of NMR, mass spectrometry, and chromatography to confirm its identity, purity, and isotopic enrichment.
Analytical Workflow
A typical analytical workflow for the characterization of Butyric-3,3-D2 acid.
Biological Context and Mechanism of Action
Specific studies on the biological activity and mechanism of action of Butyric-3,3-D2 acid are not available. The biological effects of butyric acid are well-documented, and it is a key energy source for colonocytes and plays a role in modulating gene expression through the inhibition of histone deacetylases (HDACs).
The introduction of deuterium can lead to a kinetic isotope effect, potentially slowing down metabolic processes where the cleavage of a C-H bond at the 3-position is rate-limiting. This could lead to altered pharmacokinetics and pharmacodynamics compared to the non-deuterated form.
General Workflow for Investigating Biological Activity
The following diagram illustrates a general workflow for investigating the biological activity of a deuterated compound like Butyric-3,3-D2 acid.
A general workflow for the biological evaluation of a deuterated compound.
Conclusion
Butyric-3,3-D2 acid is a valuable research tool, but specific data regarding its chemical and physical properties are scarce. This guide has provided an overview of its known characteristics and has used data from its non-deuterated analog, butyric acid, for comparison. The provided general experimental and analytical workflows can serve as a starting point for researchers working with this and other deuterated carboxylic acids. Further studies are needed to fully characterize Butyric-3,3-D2 acid and to explore its potential biological activities and therapeutic applications.
